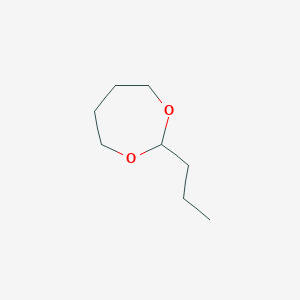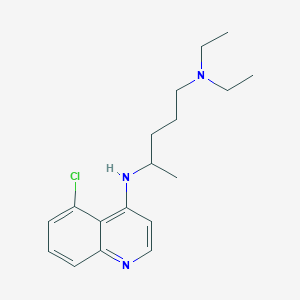
n4-(5-Chloroquinolin-4-yl)-n1,n1-diethylpentane-1,4-diamine
Descripción general
Descripción
“N4-(5-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine” is a compound related to Chloroquine . It is an impurity of chloroquine, which is a 9-aminoquinoline drug that effectively inhibits viral infections in humans . It is also a metabolite of Chloroquine .
Molecular Structure Analysis
The molecular formula of the compound is C18H26ClN3 . The InChI notation for the compound is InChI=1/C18H26ClN3/c1-4-22(5-2)13-7-8-14(3)21-17-11-12-20-16-10-6-9-15(19)18(16)17/h6,9-12,14H,4-5,7-8,13H2,1-3H3,(H,20,21) .Physical And Chemical Properties Analysis
The compound is a brown solid with a molecular weight of 319.88 . It is a synthetic compound .Aplicaciones Científicas De Investigación
Corrosion Inhibition
N4-(5-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine and its derivatives show potential as corrosion inhibitors. A study using density functional theory (DFT) found that chloroquine derivatives have a correlation between their electronic structures and quantum parameters, influencing their efficiency in inhibiting corrosion processes (Ogunyemi, Latona, Ayinde, & Adejoro, 2020).
Tribological Properties
Quinoline derivatives, including N4-(5-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine, are studied for their tribological properties. Research has shown these compounds can significantly improve the antiwear properties of base lubricants, suggesting their application in reducing wear and friction in mechanical systems (Verma, Kalyani, Jaiswal, & Rastogi, 2019).
Quantum Chemical Analysis for Corrosion Inhibition
Another study using quantum chemical calculations highlighted the potential of N4-(5-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine as a green inhibitor for corrosion, specifically for aluminum in acidic environments. This research underscores the compound's reactivity and efficiency as a corrosion inhibitor (Adejoro, Ibeji, & Akintayo Dc, 2017).
Potential in Cancer Therapy
Chloroquine and its analogs, such as N4-(5-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine, are being explored for their potential in enhancing cancer therapies. Studies suggest that chloroquine can sensitize cancer cells to the effects of radiation and chemotherapy in a cancer-specific manner, making it a promising agent in oncology (Solomon & Lee, 2009).
Antiplasmodial and Antiviral Activities
This compound also exhibits potential antiplasmodial and antiviral activities. Research indicates its effectiveness against malaria and virus co-infection, providing a new avenue for drug discovery in these areas (Mizuta et al., 2023).
Safety and Hazards
Propiedades
IUPAC Name |
4-N-(5-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3/c1-4-22(5-2)13-7-8-14(3)21-17-11-12-20-16-10-6-9-15(19)18(16)17/h6,9-12,14H,4-5,7-8,13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDBGFBFAXJWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C(=NC=C1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n4-(5-Chloroquinolin-4-yl)-n1,n1-diethylpentane-1,4-diamine | |
CAS RN |
5428-61-5 | |
| Record name | 5-Chlorochloroquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC13276 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-CHLOROCHLOROQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV2UES5WQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



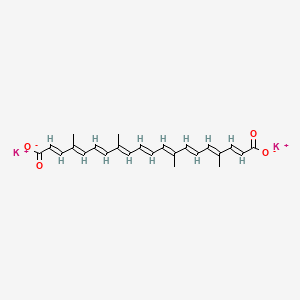
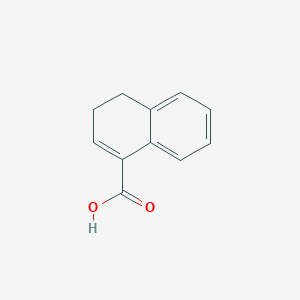
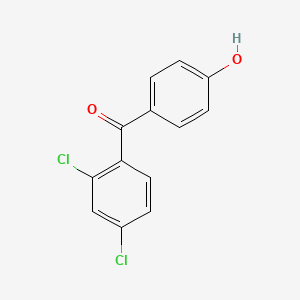
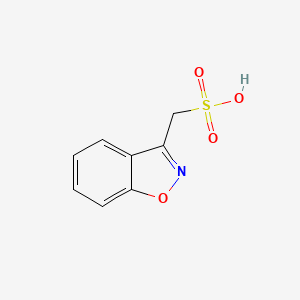
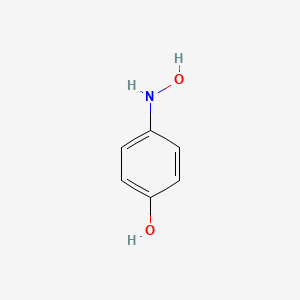

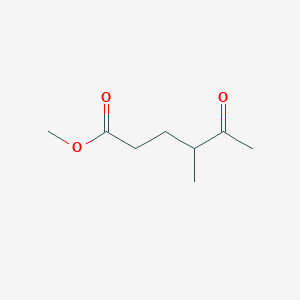
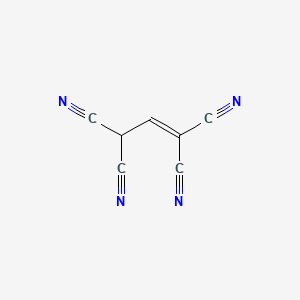

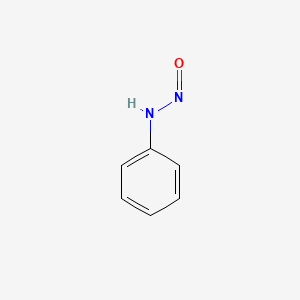
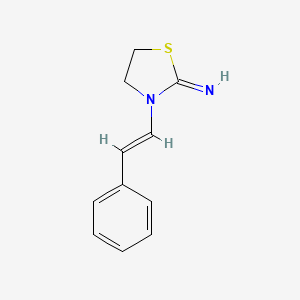

![2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol](/img/structure/B3061063.png)
